1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both furan and oxirane rings
Preparation Methods
The synthesis of 1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one can be achieved through several routes. One common method involves the reaction of furan-2-ylmethanol with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with hydrazine derivatives to form the pyrazolone ring under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include furan-2-carboxylic acid, diols, and various substituted pyrazolones.
Scientific Research Applications
1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. The furan ring can interact with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-(Furan-2-yl)ethanone: This compound also contains a furan ring but lacks the oxirane and pyrazolone rings, making it less reactive and versatile.
Furan-2-ylmethanethiol: This compound contains a furan ring substituted with a sulfanylmethyl group, giving it different chemical properties and applications.
2-Acetylfuran: This compound is a simple furan derivative used primarily as a flavoring agent and intermediate in organic synthesis.
Properties
CAS No. |
62294-65-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-2-(oxiran-2-ylmethyl)pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-3-4-12(6-9-2-1-5-15-9)13(11)7-10-8-16-10/h1-5,10H,6-8H2 |
InChI Key |
PGRXYCPNBPUFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=O)C=CN2CC3=CC=CO3 |
Origin of Product |
United States |
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